molecular formula C6H11N5O2 B14250135 6-Amino-2-(dimethylamino)-5-(hydroxyimino)-5,6-dihydropyrimidin-4(3H)-one CAS No. 374813-36-2

6-Amino-2-(dimethylamino)-5-(hydroxyimino)-5,6-dihydropyrimidin-4(3H)-one

Cat. No.: B14250135
CAS No.: 374813-36-2
M. Wt: 185.18 g/mol
InChI Key: XXXHPQWOKVDRDU-UHFFFAOYSA-N
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Description

6-Amino-2-(dimethylamino)-5-(hydroxyimino)-5,6-dihydropyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(dimethylamino)-5-(hydroxyimino)-5,6-dihydropyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aminopyrimidine derivative, the introduction of the dimethylamino group can be achieved through nucleophilic substitution reactions. The hydroxyimino group is often introduced via oximation reactions using hydroxylamine derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and cost-effectiveness in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(dimethylamino)-5-(hydroxyimino)-5,6-dihydropyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino or dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydroxylamine hydrochloride in ethanol for oximation.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-Amino-2-(dimethylamino)-5-(hydroxyimino)-5,6-dihydropyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Amino-2-(dimethylamino)-5-(hydroxyimino)-5,6-dihydropyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyimino group plays a crucial role in forming hydrogen bonds with the target enzyme, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Aminopicolinic acid: Another pyrimidine derivative with similar structural features.

    4-(Dimethylamino)phenol: Contains a dimethylamino group but differs in the core structure.

    Heptaminol hydrochloride: A compound with a similar amino group but different overall structure.

Uniqueness

6-Amino-2-(dimethylamino)-5-(hydroxyimino)-5,6-dihydropyrimidin-4(3H)-one is unique due to the presence of both dimethylamino and hydroxyimino groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

374813-36-2

Molecular Formula

C6H11N5O2

Molecular Weight

185.18 g/mol

IUPAC Name

4-amino-2-(dimethylamino)-5-hydroxyimino-1,4-dihydropyrimidin-6-one

InChI

InChI=1S/C6H11N5O2/c1-11(2)6-8-4(7)3(10-13)5(12)9-6/h4,13H,7H2,1-2H3,(H,8,9,12)

InChI Key

XXXHPQWOKVDRDU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(C(=NO)C(=O)N1)N

Origin of Product

United States

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